molecular formula C27H26Au2Cl2P2 B1601006 Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane CAS No. 72428-60-5

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Cat. No. B1601006
CAS RN: 72428-60-5
M. Wt: 877.3 g/mol
InChI Key: MMQGWXOIOXYBFK-UHFFFAOYSA-L
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Description

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, also known as Dichloro(1,3-bis(diphenylphosphino)propane)digold, is a coordination compound with the empirical formula C27H26Au2Cl2P2. It is a solid catalyst used in various chemical reactions, particularly in gold-catalyzed transformations .


Synthesis Analysis

The synthesis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane involves the reaction between CHLOROCARBONYL GOLD(I) and 1,3-Bis(diphenylphosphino)propane .


Molecular Structure Analysis

The molecular formula of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is C27H26Au2Cl2P2. It consists of two gold atoms (Au), two chlorine atoms (Cl), and two diphenylphosphino groups (C6H5)2P attached to a central propane backbone. The compound forms a stable coordination complex .


Chemical Reactions Analysis

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane serves as a catalyst in various reactions, including Kumada coupling and Suzuki reactions. It also facilitates the conversion of enol ethers, dithioacetals, and vinyl sulfides to olefins .

Scientific Research Applications

Synthesis and Structural Characterization

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is utilized in the synthesis and structural characterization of various metal complexes. For instance, it has been used in synthesizing new polynuclear silver(I) complexes with 1,10-phenanthroline derivative and 1,3-bis(diphenylphosphino)propane, demonstrating topologically promising architectures formed through hydrogen bonds (Yuan et al., 2016).

Catalysis

This compound plays a significant role in catalysis. Palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been found to be highly active catalysts for the room-temperature copolymerization of carbon monoxide with ethene (Doherty et al., 2002).

Polymer Chemistry

In polymer chemistry, derivatives of bis(diphenylphosphino)propane have been used in Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes, demonstrating the effect of ligand on the polymerization process (Sui et al., 2015).

Spectroscopic Properties and Electrochemistry

The compound has applications in studying the spectroscopic properties and electrochemistry of metal complexes. For example, trans-[Ru(P-P)2Cl2] complexes have been characterized by their spectroscopic properties, providing insights into the electronic structures of these complexes (Al-Noaimi et al., 2013).

DNA Binding and Biological Activity

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane has been used in synthesizing complexes with potential DNA binding capabilities and biological activities. For instance, an improved synthetic route to a digold(I) DNA binder using this compound was reported, discussing its conformational flexibility and biological activity (Eggleston et al., 1985).

Safety And Hazards

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is not likely mobile in the environment due to its low water solubility .

Future Directions

Research on the applications and reactivity of this compound continues, especially in the field of gold catalysis. Further studies may explore its potential in novel synthetic methodologies and sustainable chemical transformations .

properties

IUPAC Name

chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQGWXOIOXYBFK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504777
Record name Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

CAS RN

72428-60-5
Record name Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BH Ryoo - 2019 - search.proquest.com
Surface ligands are essential components of nanomaterial identity, as they passivate the surfaces of many nanomaterials. Traditionally, ligands were considered for their size-and shape…
Number of citations: 4 search.proquest.com

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